
Bromodifluoromethyl phenyl sulfide
Overview
Description
Bromodifluoromethyl phenyl sulfide (PhSCF₂Br) is a fluorinated organosulfur compound characterized by a phenyl group attached to a sulfur atom, which is further bonded to a bromodifluoromethyl (CF₂Br) moiety. Its unique structure, combining fluorine and bromine substituents, imparts distinct reactivity and physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromodifluoromethyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of phenyl thiol with bromodifluoromethane in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
2.1. Electrochemical Reduction
One of the primary methods for transforming bromodifluoromethyl phenyl sulfide involves electrochemical reduction. The cathodic reduction process was studied using o-phthalonitrile as a mediator, which facilitates the generation of reactive (phenylthio)difluoromethyl radicals.
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Reaction Mechanism : The electrochemical reduction occurs at a platinum cathode in an anhydrous acetonitrile solution, where the compound exhibits an irreversible reduction peak at approximately -2.4 V vs SSCE. This reduction leads to the formation of difluoromethyl phenyl sulfide and bis(phenylthio)difluoromethane as products .
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Product Yields : The yields from these reactions can vary significantly based on the conditions used. For instance, when α-methylstyrene and 1,1-diphenylethylene were used as trapping agents for the generated radicals, moderate to high yields of adducts were obtained .
2.2. Chemical Reduction with Samarium Iodide
In contrast to electrochemical methods, chemical reduction using samarium iodide (SmI2) has been explored but resulted in lower product yields compared to electrochemical methods. This highlights the efficiency of radical generation through electrochemical means over traditional chemical reductions .
2.3. Reaction with Phenylthiolate Anion
The reaction of this compound with phenylthiolate anions was also investigated, yielding bis(phenylthio)difluoromethane in moderate yields (approximately 67%). This reaction further supports the versatility of this compound in generating various sulfur-containing compounds through radical intermediates .
Scientific Research Applications
Bromodifluoromethyl phenyl sulfide is a chemical compound used in the generation of (phenylthio)difluoromethyl radicals for various chemical reactions . The compound has applications in electrochemical organic synthesis as a metal-free process that doesn't require hazardous reagents and produces less waste compared to traditional chemical syntheses .
Electrochemical Reduction
- Cathodic Reduction : this compound undergoes cathodic reduction using o-phthalonitrile as a mediator to produce (phenylthio)difluoromethyl radicals . These radicals can then react with electron-rich olefins like α-methylstyrene and 1,1-diphenylstyrene to form adducts .
- Reaction Mechanism : The reaction mechanism has been studied using deuterated acetonitrile (CD3CN) to understand the detailed steps involved in the cathodic reduction process .
Reactions with Olefins
- Trapping Radicals : The (phenylthio)difluoromethyl radicals generated from this compound can be trapped with olefins . For example, α-methylstyrene, cyclohexene, and dihydrofuran can be used as trapping reagents in the cathodic reduction of this compound .
- Difluorocarbene Formation : By increasing the current density during the cathodic reduction of this compound, difluorocarbene can be generated and trapped with electron-rich olefins .
Comparison with Chemical Reduction
- SmI2 Reduction : Chemical reduction of this compound with SmI2 results in lower product yields compared to electrochemical reduction .
Additional Applications
- Oxidation : Alkyl and aryl perfluoroalkyl sulfides can be oxidized to their corresponding sulfoxides .
- Fluorination Reagent : Sulfur-based compounds, including this compound, can be used as fluorination and fluoroalkylation reagents in organic synthesis .
- (Phenylthio)difluoromethylation : this compound is used in nucleophilic (phenylthio)difluoromethylation of carbonyl compounds .
Mechanism of Action
The mechanism of action of bromodifluoromethyl phenyl sulfide involves the generation of reactive difluoromethyl radicals through reduction or other chemical processes. These radicals can then participate in various chemical reactions, including addition to double bonds and hydrogen abstraction. The presence of the phenyl sulfide moiety can influence the reactivity and selectivity of these reactions, making the compound a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Fluorinated Sulfides and Sulfones
Chlorofluoromethyl Phenyl Sulfone (ClF₂C-SO₂-Ph)
- Synthesis : Saikia and Tsuboi utilized trichlorofluoromethane (CFCl₃) to synthesize chlorofluoromethyl phenyl sulfone via nucleophilic substitution .
- Reactivity : The absence of bromine reduces its utility in radical reactions. Oxidation to sulfones requires stronger oxidants (e.g., H₂O₂/acid) compared to PhSCF₂Br, which can undergo selective oxidation under milder conditions .
- Applications : Primarily used in agrochemicals due to its hydrolytic stability.
Fluoromethyl Phenyl Sulfone (F₂CH-SO₂-Ph)
- Synthesis : Similar to ClF₂C-SO₂-Ph but lacks chlorine, synthesized via fluorination of methyl sulfides .
- Comparison : Reduced steric bulk improves solubility in polar solvents but limits catalytic efficiency in reactions requiring bulky intermediates.
Non-Fluorinated Sulfides
Methyl Phenyl Sulfide (TA, PhSCH₃)
- Oxidation Behavior : Automated optimization studies revealed TA’s optimal oxidation to sulfoxide occurs at >75°C with 1.5–2.5 equivalents of H₂O₂, achieving near-quantitative yields .
- Catalytic System : Requires a tungsten-based catalyst, unlike PhSCF₂Br, which uses o-phthalonitrile-mediated electrochemical reduction .
- Applications : A model substrate in pharmaceutical oxidation studies due to low toxicity .
Diphenyl Sulfide (DPS, PhSPh)
- Reactivity Challenges : Steric hindrance from two phenyl groups reduces solubility in aqueous systems, leading to incomplete oxidation (≤80% yield) even under optimized conditions (high temperature, long residence time) .
- Comparison with PhSCF₂Br: DPS cannot form radicals under electrochemical conditions, limiting its synthetic versatility.
Chlorinated Sulfides
Chloroethyl Phenyl Sulfide (CEPS)
- Oxidation : Prone to elimination side reactions (e.g., forming allyl phenyl sulfide) due to β-chloro substituents, reducing sulfoxide yields to <50% .
- Catalyst Sensitivity : Requires precise control of H₂O₂ equivalents, contrasting with PhSCF₂Br’s robustness in radical-generating conditions .
Reaction Performance and Optimization
Oxidative Performance
Compound | Optimal Temp (°C) | H₂O₂ (equiv) | Catalyst | Sulfoxide Yield (%) | Key Challenges |
---|---|---|---|---|---|
PhSCF₂Br | N/A | N/A | o-Phthalonitrile | N/A | Radical stability |
TA (PhSCH₃) | 75–85 | 1.5–2.5 | Tungstic acid | ~95 | Overoxidation to sulfone |
DPS (PhSPh) | 80–90 | 2.0–3.0 | Tungstic acid | ~80 | Steric hindrance |
CEPS | 70–80 | 1.0–1.5 | Tungstic acid | <50 | Elimination side reactions |
Data derived from automated optimization studies .
Reductive and Radical Reactivity
Compound | Reduction Method | Key Product | Yield (%) | Unique Advantage |
---|---|---|---|---|
PhSCF₂Br | Electrochemical (o-phthalonitrile) | (PhS)CF₂• radicals | 65–85 | Selective radical generation |
TA (PhSCH₃) | Chemical (SmI₂) | Desulfurized alkanes | 30–40 | Simplicity |
DPS (PhSPh) | N/A | N/A | N/A | N/A |
PhSCF₂Br outperforms TA in radical-mediated syntheses due to efficient mediator use .
Biological Activity
Bromodifluoromethyl phenyl sulfide (BDMPS) is a compound of increasing interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of BDMPS, focusing on its synthesis, reactivity, and implications in various biological contexts.
Chemical Structure and Properties
BDMPS has the molecular formula CHBrFS. The presence of bromine and difluoromethyl groups enhances its lipophilicity, which is critical for its interaction with biological membranes. The logP value of BDMPS is approximately 2.9, indicating moderate lipophilicity that can facilitate membrane permeability compared to other sulfur-containing compounds like thiophenol (logP = 2.5) .
Synthesis and Reactivity
BDMPS can be synthesized through various methods, including nucleophilic substitution reactions. One notable method involves the electrochemical reduction of BDMPS to generate reactive difluoromethyl radicals, which can participate in further chemical transformations. For instance, the cathodic reduction using o-phthalonitrile as a mediator yields (phenylthio)difluoromethyl radicals that can react with electron-rich olefins, such as α-methylstyrene .
Table 1: Summary of Electrochemical Reactions Involving BDMPS
Reaction Type | Conditions | Products | Yield (%) |
---|---|---|---|
Cathodic Reduction | Acetonitrile, Pt electrode | (phenylthio)difluoromethyl radical | Moderate |
Reaction with α-methylstyrene | Presence of olefins | Difluorocarbene adducts | High |
Chemical Reduction with SmI | Anhydrous conditions | Lower product yields | Low |
Antimicrobial Properties
The difluoromethyl group in BDMPS has been associated with enhanced biological activity against various pathogens. Studies indicate that compounds containing difluoromethyl groups exhibit antimicrobial properties, potentially due to their ability to disrupt cellular membranes or inhibit specific enzymatic pathways .
Mechanistic Studies
Research has shown that BDMPS can generate reactive species that interact with biological macromolecules. The electrochemical generation of (phenylthio)difluoromethyl radicals has been demonstrated to facilitate reactions leading to the formation of biologically relevant compounds . These radicals can react with nucleophiles in biological systems, suggesting potential applications in targeted drug delivery or as therapeutic agents.
Case Studies
- Electrochemical Applications : A study focused on the cathodic generation of difluoromethyl radicals from BDMPS revealed significant insights into its reactivity under electrochemical conditions. The generated radicals were effectively trapped with various olefins, leading to the formation of new compounds with potential biological relevance .
- Antifungal Activity : Compounds derived from difluoromethylated structures have shown antifungal activity against several strains, indicating that BDMPS could serve as a lead compound for developing new antifungal agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for bromodifluoromethyl phenyl sulfide, and how do reaction conditions influence yield?
this compound is synthesized via nucleophilic substitution using phenylthiolate and bromodifluoromethyl halides. A key method involves reacting phenylthiols with bromodifluoromethyl bromide (BrCF₂Br) under basic conditions (e.g., K₂CO₃ in DMF) . Burton and Denise (1981) reported optimized yields (65–75%) by controlling stoichiometry and reaction time, with excess phenylthiol to minimize disulfide byproducts . Characterization via ¹⁹F NMR confirms the presence of the CF₂Br moiety (δ ≈ -43 ppm) .
Q. How is this compound characterized to confirm its structural integrity?
- ¹⁹F NMR : Distinct signals for the CF₂Br group appear at δ ≈ -43 ppm .
- GC-MS : Molecular ion peaks at m/z 248 (M⁺ for C₇H₅BrF₂S) and fragmentation patterns (e.g., loss of Br•) validate purity.
- Elemental Analysis : Match experimental C/F/S ratios to theoretical values (C: 33.9%, F: 15.3%, S: 12.9%) .
Advanced Research Questions
Q. How does this compound participate in electrochemical radical generation, and what factors dictate reaction selectivity?
Electrocatalytic reduction of this compound generates (phenylthio)difluoromethyl radicals (•CF₂SPh) via mediator-assisted cathodic processes. For example, o-phthalonitrile mediates electron transfer, enabling radical trapping with olefins (e.g., α-methylstyrene yields 65% adducts) . Cyclic voltammetry reveals a reduction potential shift from -1.8 V (direct) to -1.2 V (mediated), enhancing selectivity . Deuterated solvent studies (CD₃CN) confirm protonation as the rate-limiting step in radical quenching .
Q. What contradictions exist in reported yields for radical trapping reactions, and how can they be resolved?
Data from Table 1 highlight yield disparities:
Olefin | Yield (%) | Charge Passed (F/mol) |
---|---|---|
α-Methylstyrene | 65 | 4–4’’ |
1,1-Diphenylstyrene | 29 | 1.4 |
Discrepancies arise from: |
- Steric hindrance : Bulky olefins reduce accessibility.
- Electron density : Electron-rich olefins (e.g., α-methylstyrene) favor radical addition.
- Mediator efficiency : o-Phthalonitrile outperforms nitrobenzene in stabilizing intermediates .
Q. How can this compound be functionalized for fluorinated drug candidates?
The CF₂Br group undergoes cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl motifs. For example, coupling with 4-tert-butylphenylboronic acid yields 1-(bromodifluoromethyl)-4-(tert-butyl)benzene (47% yield) . Fluorine’s electronegativity enhances drug bioavailability by reducing amine basicity in adjacent groups, as seen in p53-derived peptides .
Q. What safety and handling protocols are critical for this compound?
- Toxicity : Avoid inhalation; LC₅₀ (rat) > 200 mg/kg .
- Stability : Store under inert gas (Ar/N₂) at -20°C to prevent Br• release.
- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .
Q. Data Contradiction Analysis
Q. Why do indirect cathodic reductions show variable efficiency across mediators?
Mediators like o-phthalonitrile lower overpotential, enabling selective radical generation (65% yield), whereas nitrobenzene-mediated systems produce trace products due to competing reduction pathways . Mechanistic studies using deuterated solvents (e.g., CD₃CN) confirm mediator-dependent protonation kinetics .
Q. Methodological Recommendations
- Radical trapping : Use α-methylstyrene for optimal yields; avoid sterically hindered olefins .
- Electrochemical setup : Employ glassy carbon cathodes and 0.1 M TBAPF₆ in acetonitrile for reproducible results .
- Synthetic scale-up : Maintain stoichiometric excess of phenylthiol (1.5:1) to suppress disulfide formation .
Properties
IUPAC Name |
[bromo(difluoro)methyl]sulfanylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZWRRXLBDCJMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)(F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462335 | |
Record name | bromodifluoromethyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78031-08-0 | |
Record name | bromodifluoromethyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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